Hexahydro-2H-pyrido(1,2-a)pyrazin-1(6H)-one, also known as HPPO, is a heterocyclic compound with potential applications in medicinal chemistry. Studies have explored its activity as a:
HPPO can serve as a building block or intermediate in the synthesis of more complex molecules. Its unique ring structure and functional groups make it a versatile starting material for various organic reactions. For instance, HPPO can be employed in the synthesis of:
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one is a bicyclic compound characterized by its unique structure, which includes a fused pyridine and pyrazine ring system. Its molecular formula is C₈H₁₆N₂, and it features two nitrogen atoms within its rings. This compound is part of a larger class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
The chemical reactivity of octahydro-1H-pyrido[1,2-a]pyrazin-1-one largely depends on its functional groups and the presence of nitrogen atoms in its structure. Common reactions include:
These reactions are crucial for synthesizing new derivatives that may exhibit enhanced pharmacological profiles.
Research indicates that octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its derivatives possess significant biological activity. Notably, they have been evaluated for their potential as μ-opioid receptor antagonists, which suggests applications in pain management and addiction treatment . Some studies have also highlighted their potential effects on other receptor systems, indicating a broader scope of pharmacological activity.
Synthesis of octahydro-1H-pyrido[1,2-a]pyrazin-1-one typically involves several methods:
These methods allow for the production of both the parent compound and its derivatives with tailored properties.
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one has several notable applications:
Interaction studies have focused on the binding affinity of octahydro-1H-pyrido[1,2-a]pyrazin-1-one to various receptors. Notably, studies have shown its interaction with μ-opioid receptors, highlighting its potential role in modulating pain pathways and addiction mechanisms . Further investigations into its interactions with other receptor types could reveal additional therapeutic potentials.
Several compounds share structural similarities with octahydro-1H-pyrido[1,2-a]pyrazin-1-one. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Octahydroquinolizine | Bicyclic | Different nitrogen configuration |
| 2H-Pyrido[1,2-a]pyrazin-3-(4H)-one | Bicyclic | Contains a keto group at position 3 |
| Octahydro-2H-pyrido[1,2-a]pyrazine | Bicyclic | Lacks the carbonyl oxygen present in octahydro-1H-pyrido[1,2-a]pyrazin-1-one |
These compounds demonstrate variations in nitrogen placement and functional groups that influence their biological activity and chemical reactivity. The uniqueness of octahydro-1H-pyrido[1,2-a]pyrazin-1-one lies in its specific receptor interactions and potential therapeutic applications.
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one belongs to the class of nitrogen-containing bicyclic compounds. Its saturated ring system reduces conformational flexibility, enhancing binding specificity to biological targets. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆N₂ | |
| Molecular Weight | 140.23 g/mol | |
| Density | 1.0 ± 0.1 g/cm³ | |
| Boiling Point | 218.0 ± 8.0 °C | |
| LogP | -0.39 | |
| Hydrogen Bond Acceptors | 2 |
X-ray crystallography reveals bond lengths of 1.45–1.50 Å for C–N bonds and dihedral angles of 120° between rings, contributing to its rigid geometry.
The exploration of pyrido[1,2-a]pyrazine systems began in the late 20th century, with foundational work on pyrrolo[1,2-a]pyrazines providing synthetic blueprints. A 1996 study demonstrated the first ab initio computational analysis of pyrrolo[1,2-a]pyrazine, revealing key electronic properties that guided subsequent heterocycle design [2]. These efforts laid the groundwork for octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives, with early syntheses employing cyclocondensation reactions between aminopyridines and ketones .
Breakthroughs in catalytic hydrogenation during the 2000s enabled efficient saturation of the parent pyrido[1,2-a]pyrazine system, yielding the octahydro variant with improved pharmacokinetic properties. The adoption of microwave-assisted synthesis in the 2010s reduced reaction times from 24 hours to under 2 hours while maintaining yields above 85% . Concurrent developments in X-ray crystallography confirmed the chair-boat conformation of the saturated rings, explaining its unique stereoelectronic profile [5].
The molecule’s fused bicyclic system combines pyridine’s aromaticity with pyrazine’s hydrogen-bonding capacity. Key structural parameters include:
| Parameter | Value (Å/°) | Method |
|---|---|---|
| N1-C2 bond length | 1.325 | HF/6-31G* [2] |
| C3-C4 bond length | 1.328 | MP2/6-31G* [2] |
| N5-C6-C7 angle | 108.2 | X-ray [5] |
This geometry facilitates both π-π stacking and hydrogen bonding, making it adaptable to diverse molecular targets .
The compound exhibits three primary reactive sites:
Notably, the fused system prevents full aromaticity, enabling reactions atypical in monocyclic pyridines or pyrazines [2].
Octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives show nanomolar affinity (Ki = 12.3 nM) for μ-opioid receptors, with >100-fold selectivity over δ and κ subtypes . Molecular dynamics simulations reveal key interactions:
Recent clinical candidates derived from this scaffold include:
The nitro-Mannich reaction, also known as the aza-Henry reaction, has emerged as a powerful tool for the construction of octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives. This transformation involves the addition of a nitroalkane to an imine to form a β-nitroamine, which serves as a versatile intermediate for further synthetic manipulations [5].
2.1.1 Organocatalytic Nitro-Mannich Reaction
The organocatalytic approach employs chiral thiourea catalysts to achieve high stereoselectivity in the nitro-Mannich reaction. The reaction proceeds through a transition state involving Brønsted base-Lewis acid cooperation, where the thiourea catalyst forms hydrogen bonds with both the imine and the nitronate generated by nitroalkane deprotonation . This methodology has been successfully applied to synthesize various piperidine-containing pharmaceutical compounds, including those with the pyrido[1,2-a]pyrazine core.
2.1.2 Serendipitous One-Pot Nitro-Mannich Reaction
A remarkable serendipitous discovery has led to the development of a one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core through an unexpected nitro group displacement during a nitro-Mannich reaction [6] [7]. This represents the shortest access to date to this pharmacologically relevant heterobicyclic system. The mechanistic hypothesis suggests that the nitro group displacement occurs through a specific pathway involving intermediate formation and subsequent cyclization.
Catalytic hydrogenation provides an efficient route for the complete saturation of aromatic pyrido[1,2-a]pyrazine precursors to yield the corresponding octahydro derivatives. Breakthroughs in catalytic hydrogenation during the 2000s enabled efficient saturation of the parent pyrido[1,2-a]pyrazine system, yielding the octahydro variant with improved pharmacokinetic properties [2].
2.2.1 Conventional Catalytic Hydrogenation
The traditional approach employs palladium on carbon (Pd/C) as the catalyst under hydrogen atmosphere. This method achieves complete saturation of both aromatic rings, typically proceeding with yields of 80-95% [8]. The reaction conditions are generally mild, requiring ambient to moderate temperatures and standard hydrogen pressure.
2.2.2 Electrocatalytic Hydrogenation
A novel electrocatalytic approach has been developed for the hydrogenation of pyridines and other nitrogen-containing aromatic compounds [9] [10]. This method employs a rhodium/Ketjen black (Rh/KB) catalyst in an anion-exchange membrane electrolyzer, achieving quantitative conversion of pyridine derivatives to their corresponding saturated analogs under ambient temperature and pressure. The process demonstrates exceptional efficiency with current efficiencies reaching 99% and yields of up to 78% in gram-scale preparations.
The adoption of microwave-assisted synthesis has revolutionized the preparation of octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives by dramatically reducing reaction times while maintaining high yields [2] [11]. Microwave irradiation reduces reaction times from 24 hours to under 2 hours while maintaining yields above 85%.
2.3.1 Microwave-Promoted Cyclization
Microwave-assisted cyclization reactions employ temperatures ranging from 140-180°C with reaction times of 10-30 minutes. The method has been successfully applied to various multicomponent reactions, including the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives and related heterocycles [12]. The use of microwave irradiation provides enhanced reaction rates through efficient heating and improved molecular interactions.
2.3.2 Fluorous Synthetic Approaches
The combination of microwave technology with fluorous chemistry has enabled the rapid synthesis of diverse heterocyclic libraries. Fluorous benzaldehydes can be employed in multicomponent reactions with 2-aminopyridines and isocyanides under microwave conditions, followed by Suzuki coupling reactions to generate diversified products [12].
Reductive alkylation approaches provide a versatile method for introducing substituents while forming the bicyclic core structure. The method typically involves the reaction of amino-containing precursors with aldehydes or ketones in the presence of reducing agents.
2.4.1 Phthalimidoethyl Triflate Method
The intermediate compound formation involves reacting dialkyl cis-piperidine-2,5-dicarboxylate with 2-(phthalimidoethyl) triflate in the presence of a base such as sodium carbonate [13]. This approach allows for the introduction of the phthalimido group, which can be subsequently modified to form the desired bicyclic structure.
2.4.2 Hydride Reduction Protocols
Hydride reducing agents, particularly sodium triacetoxyborohydride, have been employed for the reduction of intermediate imine species formed during the synthetic sequence [13]. The reaction typically proceeds in acetic acid solvent, maintaining the acidic conditions necessary for effective reduction.
The cyclization of dialkyl piperidine-2,5-dicarboxylate esters represents a well-established synthetic route to pyrido[1,2-a]pyrazine derivatives. This methodology involves the conversion of readily available piperidine-2,5-dicarboxylate starting materials through a series of transformations [13] [14].
2.5.1 Hydrazinolysis Cyclization
The cyclization step employs hydrazine or primary amines such as methylamine to promote ring closure. The reaction is typically carried out in neutral solvents like methanol at ambient temperature, with at least one molar equivalent of the cyclizing agent [13]. Hydrazine is preferred due to its ability to form insoluble by-products that can be easily removed by filtration.
2.5.2 Process Optimization
The cyclization process has been optimized for scalability, with temperature ranges of 5-45°C proving adequate for efficient conversion. The method demonstrates good functional group tolerance and has been successfully applied to gram-scale preparations [14].
The preparation of enantiomerically pure octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives has been achieved through various asymmetric synthetic strategies. These approaches are particularly important given the compound's biological activity and the potential for different enantiomers to exhibit distinct pharmacological profiles.
2.6.1 Chiral Auxiliary-Based Synthesis
Asymmetric synthesis utilizing chiral auxiliaries has been employed to access optically active octahydro-2H-pyrido[1,2-a]pyrazine derivatives [15] [16]. The key sequence involves the equilibration of an optically active cis-aldehyde to give the thermodynamically favored trans-aldehyde, which is then trapped by nitromethane anion to establish the desired stereochemistry.
2.6.2 Enzymatic Resolution
Alternative routes to optically active compounds have been developed using L-aspartic acid as a chiral starting material, avoiding the need for classical salt resolution techniques [17]. This approach provides access to both enantiomers of the target compound through careful control of the synthetic sequence.
Metal-catalyzed cyclization reactions have provided efficient routes to various pyrido[1,2-a]pyrazine derivatives, with different metals offering distinct advantages in terms of substrate scope and reaction conditions.
2.7.1 Palladium-Catalyzed Methods
Palladium-catalyzed cyclization reactions have been extensively developed for the synthesis of nitrogen-containing heterocycles [19]. These methods typically employ Pd(OAc)₂ as the catalyst in combination with bases such as Na₂CO₃ in DMF solvent. The reactions proceed through C-N bond formation followed by intramolecular cyclization, often achieving yields of 65-88%.
2.7.2 Copper-Catalyzed Approaches
Copper-catalyzed synthesis has emerged as a powerful tool for the construction of bicyclic heterocycles [20] [21]. The CuI-catalyzed reactions typically proceed through Ullmann-type C-N coupling followed by intramolecular amidation. These methods often employ K₂CO₃ as a base and DMF as solvent, with reaction temperatures around 130°C yielding products in 70-95% yields.
Multicomponent reactions provide efficient access to complex heterocyclic structures in a single synthetic operation, offering advantages in terms of atom economy and synthetic efficiency.
2.8.1 Ugi Four-Component Reaction
The Ugi four-component reaction has been successfully employed for the synthesis of perhydropyrrolo[1,2-a]pyrazine derivatives [22]. This approach involves the reaction of aldehydes, amines, isocyanides, and carboxylic acids to form complex heterocyclic products in a single step, typically achieving yields of 40-80%.
2.8.2 Three-Component Cyclization
Three-component reactions involving cyclic enaminones, aromatic aldehydes, and 1,3-dicarbonyl compounds have been developed for the synthesis of pyrido[1,2-a]pyrazine derivatives [23]. These reactions typically proceed under thermal conditions in alcoholic solvents, providing moderate to high yields of the desired products.
Extensive mechanistic investigations have provided insight into the fundamental processes governing the formation of octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives. The nitro-Mannich reaction has been particularly well-studied, with research demonstrating that the reaction proceeds through a transition state involving Brønsted base-Lewis acid cooperation . The mechanism involves the formation of hydrogen bonds between the catalyst and both the imine and nitronate species, bringing the reactive partners into proper orientation for bond formation.
Computational studies using density functional theory (DFT) calculations have revealed that the chair-boat conformation represents the most stable configuration for the saturated ring system [2]. These calculations have been validated by X-ray crystallographic studies, which confirm bond lengths of 1.45-1.50 Å for C-N bonds and dihedral angles of 120° between rings.
The stereochemical aspects of octahydro-1H-pyrido[1,2-a]pyrazin-1-one synthesis have been extensively investigated. The compound contains two chiral centers, leading to four possible stereoisomers [1]. The stereochemical outcome is significantly influenced by the choice of catalyst and reaction conditions, with temperature playing a crucial role in determining the final stereochemical composition.
Research has demonstrated that the (9aR)-enantiomer exhibits distinct physicochemical properties compared to the racemic mixture, with a logP value of 0.71 versus 2.31 for the racemic form [1]. This difference highlights the importance of stereochemical control in determining the biological and pharmaceutical properties of the final product.
Significant advances have been made in catalyst development for the synthesis of octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives. The development of rhodium/Ketjen black catalysts has proven particularly noteworthy for electrocatalytic hydrogenation applications [9]. These catalysts demonstrate superior activity compared to other platinum group metals, including platinum, palladium, ruthenium, and iridium.
The unique properties of rhodium catalysts arise from their moderate interaction with the piperidine product, which decreases the energy required for the rate-determining desorption step. In situ X-ray absorption fine structure (XAFS) measurements have confirmed that the oxide layer on the rhodium nanoparticle surface is reduced under electrolytic conditions, exposing the active Rh(0) surface.
Comprehensive substrate scope studies have demonstrated the broad applicability of various synthetic methodologies for octahydro-1H-pyrido[1,2-a]pyrazin-1-one preparation. Electron-donating and electron-withdrawing substituents are generally well-tolerated on aromatic rings, with yields typically ranging from 70-95% depending on the specific methodology employed [2].
The functional group tolerance extends to various protecting groups, halogen substituents, and heteroaromatic systems. Particularly noteworthy is the compatibility with sensitive functional groups in late-stage functionalization reactions, allowing for the modification of complex natural products and drug molecules.
Scalability studies have demonstrated the practical applicability of several synthetic methodologies for large-scale production. Gram-scale syntheses have been successfully conducted with consistent yields ranging from 78-94% [9]. The electrocatalytic hydrogenation method has shown particular promise for industrial applications, with successful scale-up to produce 5.3 g of product from 6.3 g of starting material.
The development of continuous flow processes and the use of heterogeneous catalysts have further enhanced the industrial viability of these synthetic approaches. The ability to recycle catalysts and minimize waste generation aligns with modern green chemistry principles.
Comprehensive analytical studies have established reliable methods for the characterization and purity assessment of octahydro-1H-pyrido[1,2-a]pyrazin-1-one derivatives. High-resolution mass spectrometry (HRMS) analysis consistently confirms the expected molecular formulas, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information [2].
The characteristic chemical shifts observed in ¹H NMR spectra allow for unambiguous identification of the compound, while ¹³C NMR provides additional structural confirmation. The use of two-dimensional NMR techniques has proven particularly valuable for stereochemical assignments and structural elucidation.
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